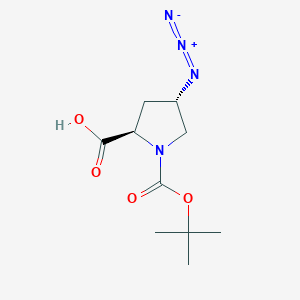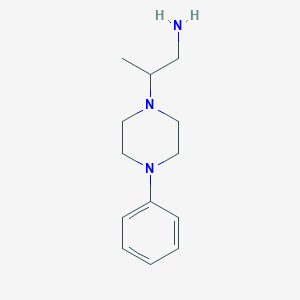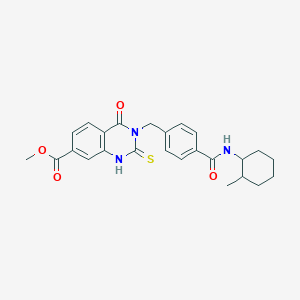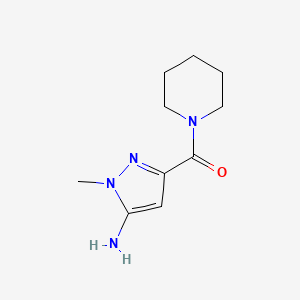
(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is often used to protect amines in the synthesis of various compounds, including peptides and other organic molecules .
Chemical Reactions Analysis
The Boc group can be removed from the molecule using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is often a key step in the synthesis of complex organic molecules .Mécanisme D'action
Target of Action
The tert-butoxycarbonyl group is known to serve as a protecting group in synthetic organic chemistry . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of this compound is likely related to its tert-butoxycarbonyl group. This group is introduced into a molecule to protect a functional group during a chemical reaction . After the reaction, the tert-butoxycarbonyl group can be removed, revealing the original functional group . This allows for more complex molecules to be synthesized without unwanted side reactions .
Biochemical Pathways
The use of protecting groups like the tert-butoxycarbonyl group is a common strategy in the synthesis of complex organic molecules, including those involved in various biochemical pathways .
Pharmacokinetics
The tert-butoxycarbonyl group is known to be stable under a variety of conditions, which could potentially influence the compound’s bioavailability .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In general, the introduction of a tert-butoxycarbonyl group can protect a functional group from reacting under conditions where it would otherwise do so . This can allow for more selective and controlled chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of the tert-butoxycarbonyl group can be affected by the presence of certain reagents or under certain conditions . Additionally, the efficiency of the compound’s action can be improved using flow microreactor systems .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline in lab experiments is its specificity. It can be used to label specific amino acids in proteins, which allows researchers to study the interactions between proteins. However, one limitation is that the compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research involving (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline. One direction is to study its use in the development of new drugs for the treatment of cancer and other diseases. Another direction is to study its use in the development of new tools for studying protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound.
Méthodes De Synthèse
The synthesis of (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline involves the reaction of tert-butyl carbamate with proline. The reaction is carried out in the presence of a catalyst such as triethylamine and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction produces (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline, which is then converted to this compound using sodium azide.
Applications De Recherche Scientifique
Déprotection des acides aminés Boc
Le composé est utilisé dans la déprotection des acides aminés et des peptides tert-butoxycarbonyl (Boc) à des températures élevées . Cette méthode utilise un liquide ionique thermiquement stable et s'est avérée rapide et efficace .
Extraction de molécules organiques polaires solubles dans l'eau
Le composé a été utilisé dans l'extraction de molécules organiques polaires solubles dans l'eau en utilisant des liquides ioniques . Cette méthode a démontré un effet bénéfique et a étendu la possibilité de telles extractions .
Synthèse du médicament anti-VHC Velpatasvir
Le composé est un intermédiaire important pour la synthèse du médicament anti-VHC Velpatasvir . Une approche efficace pour séparer l'acide chiral (2S,4S)-1- (tert-butoxycarbonyl)-4- (méthoxyméthyl) pyrrolidine-2-carboxylique ((2S,4S)-TBMP)) du mélange (2S,4S)-TBMP et (2S,4R)-1- (tert-butoxycarbonyl)-4- (méthoxyméthyl) pyrrolidine-2-carboxylique ((2S,4R)-TBMP) a été développée .
Fabrication verte
Le composé a été utilisé dans la conception et l'étude du procédé de séparation chirale pour la fabrication verte . Cette méthode élimine le besoin de processus de salinisation et de dissociation et de plusieurs solvants organiques avec de l'eau .
Rendement et efficacité améliorés
La nouvelle approche pour la séparation des composés chiraux présente une augmentation remarquable de 17,4% du rendement, une augmentation de 43,3% de l'économie atomique (AE), une amélioration de 43,3% de l'efficacité de la masse réactionnelle (RME) et une réduction substantielle de 32,0 g g −1 de l'intensité de la masse de procédé (PMI) .
Mise en œuvre à l'échelle industrielle
La nouvelle approche pour la séparation des composés chiraux a été mise en œuvre avec succès à l'échelle industrielle, atteignant une capacité de lot de 100 kg .
Safety and Hazards
Propriétés
IUPAC Name |
(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWBJXFSZTJU-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2400284.png)
![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,5-difluorophenyl)acetamide](/img/structure/B2400287.png)

![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)

![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)
![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)


